molecular formula C4H5O3- B1229078 2-Oxobutanoate

2-Oxobutanoate

Cat. No.: B1229078
M. Wt: 101.08 g/mol
InChI Key: TYEYBOSBBBHJIV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 2-oxobutanoic acid, obtained by deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion and a short-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 2-oxobutanoic acid.

Scientific Research Applications

Analytical Chemistry and Water Treatment

2-Oxobutanoate, also known as 2-ketobutyrate, is significant in analytical chemistry, particularly in the context of water treatment. Urbansky (2000) discussed its role in the analysis of alpha-oxocarboxylates, which are byproducts of ozonation in potable water supplies. The study highlighted the importance of considering matrix effects, like the presence of metal cations, in the quantitative determination of compounds like this compound in water samples (Urbansky, 2000).

Protein Research

In protein research, this compound plays a crucial role as a synthetic precursor. Ayala et al. (2012) developed an efficient synthetic route for producing 2-hydroxy-2-ethyl-3-oxobutanoate, which is used for the specific labeling of Ile methyl-γ(2) groups in proteins. This method enhances studies of high molecular weight proteins in solution NMR (Ayala et al., 2012).

Organic Synthesis and Heterocycles

This compound derivatives are valuable in organic synthesis for creating diverse molecular structures. Honey et al. (2012) demonstrated the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, highlighting the compound's significance in medicinal chemistry (Honey et al., 2012).

Cancer Research

In the field of cancer research, the metabolic pathways involving this compound are of interest. Quash et al. (2003) explored how anaplerotic reactions, which produce oxoacids like this compound, control cell proliferation and apoptosis in tumor cells. Their findings suggest that these metabolic pathways play a role in cancer development and could be potential targets for therapy (Quash et al., 2003).

Advanced Oxidation Techniques

This compound is also relevant in the context of advanced oxidation techniques for environmental applications. Neyens and Baeyens (2003) discussed the use of Fenton's reagent, which involves hydrogen peroxide and transition metal salts, for the treatment of hazardous organic pollutants in water. This method shows the broader applicability of this compound-related chemistry in environmental remediation (Neyens & Baeyens, 2003).

Properties

Molecular Formula

C4H5O3-

Molecular Weight

101.08 g/mol

IUPAC Name

2-oxobutanoate

InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/p-1

InChI Key

TYEYBOSBBBHJIV-UHFFFAOYSA-M

SMILES

CCC(=O)C(=O)[O-]

Canonical SMILES

CCC(=O)C(=O)[O-]

Synonyms

2-ketobutyrate
2-ketobutyric acid
2-oxobutanoate
2-oxobutyrate
alpha-ketobutyric acid
alpha-ketobutyric acid, sodium salt
alpha-oxobutyric acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1 ml solution containing 0.1 M tricine-NaOH, pH 8, 10 mM MgCl2, 0.1 mM thiamine pyrophosphate, and 0.1 mM flavin adenine dinucleotide were added various concentrations of pyruvate (10 μM to 10 mM), α-keto-butyrate (10 μM to 80 mM), or acetolactate (0.15 to 5.5 mM). After allowing the solution to equilibrate with air (21 % O2), the level of dissolved oxygen was monitored by use of a commercially available oxygen-sensitive electrode (Hansatech) and polarographic electronics as described by Sweet et al. (Analytical Biochemistry 107:337 (1980)). In the absence of further additions, negligible oxygen was consumed over a 30 minute period. To initiate the consumption of oxygen, 20 μl of a 2 mg/ml stock solution of acetolactate synthase was added if pyruvate or α-acetolactate were used as substrate, or 5 μl of a 49 mg/ml stock solution of acetolactate synthase was added if α-ketobutyrate was used as substrate. The limiting rate of oxygen consumption at saturating concentrations of pyruvate, α-ketobutyrate, or α-acetolactate are illustrated in Table 1. The concentrations of α-acetolactate or α-ketobutyrate that gave half of the maximum rate (the Michaelis constant) were 1.4 mM and 32 μM, respectively. The rate of oxygen consumption was constant over the range of concentrations of pyruvate examined, indicating that the Michaelis constant for this substrate was substantially lower than 10 μM.
[Compound]
Name
solution
Quantity
1 mL
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reactant
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tricine NaOH
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reactant
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reactant
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reactant
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[Compound]
Name
flavin adenine dinucleotide
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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